molecular formula C19H23ClN2O3S B4132879 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-methylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-methylglycinamide

Cat. No. B4132879
M. Wt: 394.9 g/mol
InChI Key: NREBBGDXJJOWPA-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to two other groups . Sulfonamides are known for their various biological activities and are used in many drugs .


Molecular Structure Analysis

The compound has a molecular formula of C28H32ClN3O6S2 and an average mass of 606.153 Da . It contains a sulfonyl group attached to a 4-chlorophenyl group and a 2,6-diethylphenyl group, as well as a methylglycinamide group .

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of AKOS005429906 derivatives have revealed promising antimicrobial properties. For instance, the compound 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5 (4 H )-one exhibit activity against Gram-positive bacterial strains. Additionally, a novel 1,3-oxazole containing a phenyl group at the 5-position shows efficacy against Candida albicans .

Future Directions

The future directions for this compound could involve further studies to determine its biological activity and potential uses in medicine, based on the known activities of similar compounds .

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-4-14-7-6-8-15(5-2)19(14)21-18(23)13-22(3)26(24,25)17-11-9-16(20)10-12-17/h6-12H,4-5,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREBBGDXJJOWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-methylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-methylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-methylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-methylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-methylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-methylglycinamide

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